molecular formula C20H23N5O3 B4084841 4-(4-{[3-(dimethylamino)propyl]amino}-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone

4-(4-{[3-(dimethylamino)propyl]amino}-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone

Cat. No. B4084841
M. Wt: 381.4 g/mol
InChI Key: OFTZXYDOJDKCAC-UHFFFAOYSA-N
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Description

Compounds with similar structures often have biological activity. For example, dimethylaminopropylamine is a diamine used in the preparation of some surfactants .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine . For example, dimethylaminopropylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by its physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

Dimethylaminopropylamine can be converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the molecular weight of dimethylaminopropylamine is 102.18 g/mol .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Safety and Hazards

Safety and hazards of a compound depend on its properties. For example, dimethylaminopropylamine is a known skin irritant .

Future Directions

Future research could focus on synthesizing new compounds with similar structures and testing their biological activity. For example, new thieno [2,3-d] pyrimidine derivatives were designed and synthesized as anti-PI3K agents .

properties

IUPAC Name

4-[4-[3-(dimethylamino)propylamino]-3-nitrophenyl]-2-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-23(2)12-6-11-21-17-10-9-14(13-18(17)25(27)28)19-15-7-4-5-8-16(15)20(26)24(3)22-19/h4-5,7-10,13,21H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZXYDOJDKCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCCN(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[3-(dimethylamino)propyl]amino}-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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